molecular formula C16H16BrNO3 B3704201 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzamide

5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzamide

Cat. No.: B3704201
M. Wt: 350.21 g/mol
InChI Key: KTJYHZWUUOQBRW-UHFFFAOYSA-N
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Description

“5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzamide” is a chemical compound. The name suggests that it is a benzamide derivative, which means it has a benzene ring attached to an amide group. It also has ethoxy, methoxy, and bromo substituents on the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, and ethoxy, methoxy, and bromo substituents. The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. The bromo substituent could be displaced in a nucleophilic aromatic substitution reaction, and the amide group could participate in hydrolysis or condensation reactions. Again, these are general possibilities and would depend on the specific reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the various substituents .

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. Benzamide derivatives can have a wide range of biological activities, but these are highly dependent on the specific substituents and the biological system in which they are tested .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as testing its biological activity. It could potentially be of interest in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-3-21-13-7-5-12(6-8-13)18-16(19)14-10-11(17)4-9-15(14)20-2/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJYHZWUUOQBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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